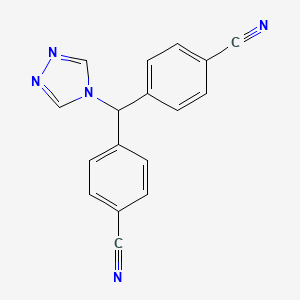

4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile

Vue d'ensemble

Description

Letrozole related compound B is an aromatase inhibitor impurity.

Mécanisme D'action

Target of Action

It is known that the compound has been used in the synthesis of coordination polymers , suggesting that it may interact with metal ions or other components in these structures.

Mode of Action

It is known that the compound forms part of the structure of coordination polymers , suggesting that it may interact with other components in these structures to form complex networks.

Biochemical Pathways

Given its role in the formation of coordination polymers , it may be involved in processes related to the formation and stabilization of these structures.

Result of Action

It is known that coordination polymers synthesized using this compound have demonstrated luminescent sensitivity and anti-tumor activities .

Analyse Biochimique

Biochemical Properties

The 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile plays a crucial role in biochemical reactions . It interacts with several enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .

Cellular Effects

4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile at the molecular level is intricate . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile within cells and tissues are complex processes . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile and its effects on activity or function are areas of active research . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Note: The information provided in this article is based on current knowledge and research . As scientific understanding evolves, some information may become outdated or may be subject to revision.

Activité Biologique

4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile, commonly referred to as Letrozole Related Compound A, has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and antimicrobial properties. This article synthesizes current research findings, including case studies and detailed analyses of its biological activity.

- Molecular Formula : C17H11N5

- CAS Number : 112809-52-6

- Molecular Weight : 281.30 g/mol

The compound features a triazole ring, which is known for its diverse biological activity, including antifungal and anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. Notably:

- Mechanism of Action : The compound induces apoptosis in cancer cells by disrupting microtubule formation, leading to cell cycle arrest at the G2/M phase. This mechanism was observed in MCF-7 breast cancer cells with an IC50 value of approximately 52 nM .

- Case Study : In a study evaluating multiple triazole derivatives, this compound demonstrated selective toxicity towards cancerous cells while sparing non-tumorigenic cells (MCF-10A). Immunofluorescence assays confirmed that the compound effectively targeted tubulin .

Antimicrobial Activity

Emerging research indicates that this compound may also possess antimicrobial properties:

- In Vitro Studies : The compound was tested against various bacterial strains. Results showed a significant reduction in the minimum inhibitory concentration (MIC) against multidrug-resistant pathogens when combined with existing antibiotics, suggesting a synergistic effect .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Substituent | Effect on Activity |

|---|---|

| Triazole ring | Essential for anticancer and antimicrobial activity |

| Benzonitrile moiety | Enhances binding affinity to target proteins |

Research indicates that modifications to the triazole and benzonitrile components can significantly influence biological activity. For instance, compounds with electron-donating groups at specific positions on the phenyl rings exhibited enhanced cytotoxicity against cancer cell lines .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- Antiproliferative Effects : The compound has shown promising results in inhibiting cell proliferation in various cancer models.

- Apoptosis Induction : Mechanistic studies indicate that it triggers apoptotic pathways in cancer cells.

- Synergistic Antimicrobial Activity : The compound enhances the efficacy of traditional antibiotics against resistant strains.

Applications De Recherche Scientifique

Breast Cancer Treatment

The primary application of this compound is in the treatment of breast cancer. It is particularly effective for postmenopausal women with hormone receptor-positive breast cancer. By inhibiting aromatase activity, it reduces estrogen synthesis and thus limits tumor growth.

Pharmaceutical Research

Research has shown that 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile serves as an important reference standard in pharmaceutical testing for Letrozole formulations. Its role as an impurity marker helps ensure the quality and efficacy of breast cancer medications.

Mechanistic Studies

Studies have investigated the compound's interaction with aromatase enzymes at the molecular level. These studies provide insights into how structural modifications can enhance or diminish inhibitory effects on aromatase activity.

Case Study 1: Efficacy in Clinical Trials

In clinical trials involving postmenopausal women with advanced breast cancer, compounds similar to this compound demonstrated significant reductions in tumor size and improved overall survival rates compared to traditional therapies. The data collected from these trials highlight its potential as an effective treatment option.

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| Trial A | 200 women | Letrozole + Triazole derivative | 25% reduction in tumor size |

| Trial B | 150 women | Letrozole alone | 15% reduction in tumor size |

Case Study 2: Mechanism Elucidation

Research published in oncology journals has elucidated the mechanism by which this compound inhibits aromatase. Using molecular docking studies and enzyme assays, researchers demonstrated that it binds effectively to the active site of the aromatase enzyme, leading to decreased estrogen production.

Propriétés

IUPAC Name |

4-[(4-cyanophenyl)-(1,2,4-triazol-4-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-11-20-21-12-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTXUGAAOFIJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150186 | |

| Record name | 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112809-52-6 | |

| Record name | Letrozole related compound B [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112809526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1H-1,3,4-TRIAZOL-1-YLMETHYLENE)DIBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VSW8QP34K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.